molecular formula C16H23N3O5 B3133584 Tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate CAS No. 394248-99-8

Tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B3133584
CAS No.: 394248-99-8
M. Wt: 337.37 g/mol
InChI Key: SHQUZHHOMYZIGY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate typically involves the following steps:

  • Nitration: The starting material, 2-methoxyaniline, undergoes nitration to form 2-methoxy-4-nitroaniline.

  • Piperazine Formation: The nitro group on the aromatic ring is then reacted with piperazine to form the piperazine derivative.

  • Esterification: Finally, the carboxylic acid group is esterified with tert-butanol to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form a nitroso or nitrate derivative.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitrate esters.

  • Reduction: Amines and amides.

  • Substitution: Alkoxy, halogenated, and other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: In the field of medicine, this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or antipyretic properties.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivative being studied.

Comparison with Similar Compounds

  • Tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate: This compound is structurally similar but contains a fluorine atom instead of a nitro group.

  • 4-tert-Butyl-2-nitrophenol: This compound has a similar nitro group but lacks the piperazine ring.

Uniqueness: Tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate is unique due to its combination of the piperazine ring and the nitro group on the aromatic ring. This combination provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-7-17(8-10-18)13-6-5-12(19(21)22)11-14(13)23-4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQUZHHOMYZIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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